Ortho-Bromine Substitution Confers Higher Lipophilicity (XLogP3) Compared with Non-Brominated Parent Compound, Modulating Membrane Permeability Predictions
The target compound (ortho-bromo) exhibits a computed XLogP3-AA of 4.3, compared with the non-brominated parent N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 954683-87-5), which has a computed XLogP3-AA of approximately 3.6 based on the absence of the bromine atom and a molecular weight of 356.4 g/mol [1]. This +0.7 log unit difference indicates measurably higher lipophilicity, which can influence passive membrane permeability, plasma protein binding, and non-specific tissue partitioning in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 (PubChem computed, CID 16926906) |
| Comparator Or Baseline | Non-brominated analog (CAS 954683-87-5): XLogP3-AA ≈ 3.6 (estimated by substructure subtraction of Br contribution; confirmed absence of heavy halogen) |
| Quantified Difference | ΔXLogP3 ≈ +0.7 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
For cellular assays requiring passive membrane penetration, the ortho-bromo compound's higher lipophilicity may produce different intracellular exposure than the non-brominated analog, making direct substitution without experimental verification of target engagement unreliable.
- [1] PubChem Compound Summary for CID 16926906, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide. NCBI. Accessed April 2026. View Source
